Technical Monograph: 3-Ethoxy-4-methoxyphenethylamine (EMPEA)
Technical Monograph: 3-Ethoxy-4-methoxyphenethylamine (EMPEA)
This guide is structured as a technical whitepaper designed for researchers investigating Structure-Activity Relationships (SAR) within the phenethylamine class. It focuses on 3-Ethoxy-4-methoxyphenethylamine (EMPEA) , a compound primarily utilized as a negative control or steric probe in 5-HT2A receptor binding studies.
Role: SAR Probe for 5-HT2A Steric Tolerance PiHKAL Entry: #66
Executive Summary & Research Utility
3-Ethoxy-4-methoxyphenethylamine (EMPEA) is a synthetic substituted phenethylamine and a close structural homolog of the mescaline analog 3,4-dimethoxyphenethylamine (DMPEA). Unlike its regioisomer 3-methoxy-4-ethoxyphenethylamine (MEPEA), which retains mild psychoactive properties, EMPEA is pharmacologically inactive in humans at standard assay dosages (up to 60 mg).
Primary Research Value: EMPEA serves as a critical steric probe in medicinal chemistry. Its lack of activity, contrasted with the activity of mescaline (3,4,5-trimethoxy) and MEPEA, delineates the strict steric "ceiling" of the orthosteric binding pocket at the 5-HT2A receptor. Specifically, it demonstrates that the receptor's region interacting with the 3-position of the phenyl ring cannot accommodate the bulk of an ethoxy group without disrupting the ligand-receptor lock, whereas the 4-position (para) is more tolerant of elongation (e.g., Escaline).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-(3-ethoxy-4-methoxyphenyl)ethanamine |
| Common Name | EMPEA |
| CAS Number | 86456-97-5 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molar Mass | 195.26 g/mol |
| Physical State | White crystalline solid (as HCl salt) |
| Solubility | Soluble in H₂O, EtOH; Insoluble in non-polar solvents (as salt) |
| Melting Point | 184–185 °C (HCl salt) |
Synthesis & Production Protocols
The synthesis of EMPEA requires a high-purity precursor, 3-ethoxy-4-methoxybenzaldehyde . While this aldehyde can be synthesized via methylation of ethyl vanillin, the ethylation of isovanillin is often preferred to minimize regioisomer contamination.
Phase 1: Precursor Synthesis (Ethylation)
Objective: Synthesis of 3-ethoxy-4-methoxybenzaldehyde from Isovanillin.
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Reagents: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃), DMF (Dimethylformamide).
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Protocol:
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Dissolve 1.0 eq of Isovanillin in DMF.
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Add 2.0 eq of anhydrous K₂CO₃.
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Add 1.5 eq of Ethyl Bromide dropwise under vigorous stirring.
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Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until starting material disappears.
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Workup: Pour mixture into ice water. The product will precipitate.[1] Filter and recrystallize from EtOH/H₂O.
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Yield Target: >90% (White solid).
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Phase 2: Nitroaldol Condensation (Henry Reaction)
Objective: Conversion to 3-ethoxy-4-methoxy-β-nitrostyrene.
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Reagents: 3-ethoxy-4-methoxybenzaldehyde, Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).
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Protocol:
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Dissolve the aldehyde in excess Nitromethane (1g aldehyde : 10mL MeNO₂).
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Add 0.2 eq Ammonium Acetate.
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Reflux: Heat to reflux (~101°C) for 2–4 hours. The solution will darken to deep yellow/orange.
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Isolation: Remove excess Nitromethane under vacuum. The residue will crystallize upon cooling or with the addition of MeOH.
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Purification: Recrystallize from boiling MeOH.
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Critical Check: Product must be dry and free of aldehyde (check IR for carbonyl peak loss) before reduction.
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Phase 3: Hydride Reduction
Objective: Reduction of the nitrostyrene to the amine (EMPEA).
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Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF or Et₂O.
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Protocol:
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Setup: Flame-dry a 2-neck flask under Argon/N₂ atmosphere.
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Suspend 3.0 eq LiAlH₄ in anhydrous THF.
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Addition: Dissolve the nitrostyrene in THF and add dropwise to the LiAlH₄ suspension. Maintain a gentle reflux (exothermic).
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Reflux: After addition, reflux for 24 hours to ensure complete reduction of the double bond and nitro group.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (1mL per g LAH), then 15% NaOH (1mL per g LAH), then water (3mL per g LAH).
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Extraction: Filter off the white aluminum salts. Evaporate the filtrate to yield the freebase oil.
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Salt Formation: Dissolve oil in IPA, add concentrated HCl dropwise. EMPEA·HCl will precipitate.
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Visual Workflow (DOT)
Figure 1: Synthetic pathway from Isovanillin to EMPEA via Henry Reaction and LAH reduction.[1][2][3][4][5]
Pharmacology & Structure-Activity Relationship (SAR)
The "Inactive" Status
According to Shulgin's PiHKAL (Entry #66), EMPEA is inactive at oral dosages up to 60 mg. This inactivity is not merely a failure of potency but a structural signal regarding the 5-HT2A receptor's orthosteric binding site.
Mechanistic Analysis: The Steric Ceiling
The 5-HT2A receptor contains a hydrophobic pocket that accommodates the substituents on the phenyl ring of phenethylamines.
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3-Position Sensitivity: The receptor tolerates a methoxy group (Mescaline) or a bromine atom (2C-B) at the 3-position. However, extending this to an ethoxy group (EMPEA) introduces steric clash, preventing the necessary conformational change for receptor activation.
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4-Position Tolerance: Conversely, the 4-position (para) is highly tolerant of bulk. Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is active.
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Regioisomer Contrast: MEPEA (3-methoxy-4-ethoxyphenethylamine) retains some activity because the bulky ethoxy group is at the tolerant 4-position, while the 3-position retains the smaller methoxy group.
SAR Logic Flow
Figure 2: SAR decision tree illustrating why 3-ethoxy substitution leads to inactivity compared to 3-methoxy.
Analytical Profiling & Identification
For researchers verifying the synthesis of EMPEA, the following analytical markers are standard.
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Mass Spectrometry (GC/MS):
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Base Peak: m/z 30 (Alpha-cleavage of primary amine, [CH₂NH₂]⁺).
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Molecular Ion: m/z 195 [M]⁺ (often weak).
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Benzylic Fragment: m/z 166 (Loss of amine side chain).
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Color Tests:
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Marquis Reagent: Likely orange/brown (characteristic of alkoxy-phenethylamines, though less diagnostic than MDMA purple/black).
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Liebermann: Black/Brown.
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Safety & Handling
While EMPEA is pharmacologically "inactive" regarding psychedelic effects, it must be handled as a novel chemical entity.
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Toxicity Unknown: "Inactive" refers to psychotropic effects. It does not rule out cardiotoxicity, hepatotoxicity, or MAO inhibition.
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Standard PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the synthesis (Nitrostyrene intermediates are potent lachrymators).
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Storage: Store the HCl salt in a desiccator at -20°C to prevent oxidation or hydrolysis.
References
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Shulgin, A., & Shulgin, A. (1991).[6][7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #66 EMPEA).
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Shulgin, A., & Shulgin, A. (1991).[6][7] PiHKAL: A Chemical Love Story. Transform Press. (Entry #123 MEPEA - for comparative SAR).
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National Institute of Standards and Technology (NIST). (2023). 3-Ethoxy-4-methoxyphenethylamine Mass Spectrum. NIST Chemistry WebBook.
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PubChem. (2024). Compound Summary: 3-Ethoxy-4-methoxyphenethylamine.[8][9][4][10][11] National Library of Medicine.
Sources
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- 3. scribd.com [scribd.com]
- 4. 3-Methoxy-4-ethoxyphenethylamine [medbox.iiab.me]
- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. PiHKAL - Wikipedia [en.wikipedia.org]
- 8. RO 20-1724 | 29925-17-5 [chemicalbook.com]
- 9. 3-Methoxy-4-ethoxyphenethylamine - Wikipedia [en.wikipedia.org]
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